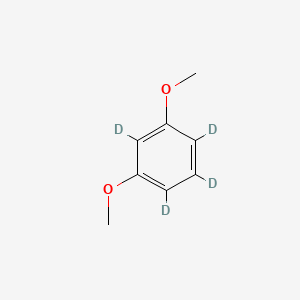

1,3-Dimethoxybenzene-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNOMCNRMUKPS-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Dimethoxybenzene-d4, a deuterated isotopologue of 1,3-dimethoxybenzene (B93181). This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize isotopically labeled compounds in their work.

Chemical Properties

This compound, with the systematic name 1,3-dimethoxybenzene-2,4,5,6-d4, is a stable isotope-labeled version of 1,3-dimethoxybenzene where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below. For comparison, the properties of the non-deuterated analogue, 1,3-dimethoxybenzene, are also provided.

| Property | This compound | 1,3-Dimethoxybenzene |

| Synonyms | m-Dimethoxybenzene-d4, Resorcinol dimethyl ether-d4 | m-Dimethoxybenzene, Resorcinol dimethyl ether |

| CAS Number | 362049-44-3[1] | 151-10-0[1] |

| Molecular Formula | C₈H₆D₄O₂[] | C₈H₁₀O₂ |

| Molecular Weight | 142.19 g/mol [] | 138.16 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | Not specified, expected to be similar to non-deuterated form | 217-218 °C |

| Melting Point | Not specified, expected to be similar to non-deuterated form | -52 °C |

| Density | Not specified, expected to be similar to non-deuterated form | 1.055 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D[1] | N/A |

Spectroscopic Data

The primary utility of this compound lies in its distinct spectroscopic properties compared to its non-deuterated counterpart. The introduction of deuterium atoms significantly alters the mass spectrum and nuclear magnetic resonance (NMR) spectra.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak of this compound will appear at an m/z of 142, which is 4 mass units higher than that of 1,3-dimethoxybenzene (m/z 138). This mass shift allows for clear differentiation and accurate quantification when used as an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is simplified due to the absence of signals from the aromatic ring protons at positions 2, 4, 5, and 6. The spectrum will primarily show signals corresponding to the two methoxy (B1213986) groups.

-

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbon atoms will exhibit coupling to deuterium (C-D coupling) and may have different relaxation times and signal intensities compared to the non-deuterated compound.

-

²H NMR: A deuterium NMR spectrum would show a characteristic signal for the deuterium atoms on the aromatic ring.

-

Experimental Protocols

Synthesis of this compound

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.

Use as an Internal Standard

In quantitative mass spectrometry (e.g., LC-MS or GC-MS), an internal standard is a compound that is added in a known amount to a sample to aid in the quantification of an analyte. An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound serves as an excellent internal standard for the quantification of 1,3-dimethoxybenzene and related compounds.

Workflow for Quantitative Analysis using an Internal Standard:

Caption: General workflow for using this compound as an internal standard.

Use as a Tracer in Metabolic Studies

Deuterium-labeled compounds can also be used as tracers to follow the metabolic fate of a molecule in a biological system. By introducing this compound, researchers can track its biotransformation by identifying deuterated metabolites using mass spectrometry. This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies.

Safety and Handling

The safety and handling precautions for this compound are expected to be similar to those for 1,3-dimethoxybenzene. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its well-defined chemical properties and distinct mass make it an excellent internal standard for accurate quantification and a useful tracer for metabolic research. This guide provides a foundational understanding of its properties and applications, serving as a resource for its effective utilization in the laboratory.

References

In-Depth Technical Guide to the Physical Properties of 1,3-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,3-Dimethoxybenzene-d4, a deuterated isotopologue of 1,3-Dimethoxybenzene. This document is intended to be a valuable resource for professionals in research and drug development who utilize deuterated compounds for mechanistic studies, as metabolic tracers, or as internal standards in analytical applications.

Core Physical Properties

While specific experimental data for this compound is not extensively available in public literature, its physical properties can be closely estimated by understanding the known values of its non-deuterated counterpart, 1,3-Dimethoxybenzene, and the general effects of deuterium (B1214612) substitution. The replacement of four hydrogen atoms with deuterium on the benzene (B151609) ring will result in a slight increase in molecular weight, which can influence properties such as density, boiling point, and melting point.

The following table summarizes the key physical properties of 1,3-Dimethoxybenzene. The corresponding values for this compound are expected to be marginally higher where influenced by mass.

| Property | 1,3-Dimethoxybenzene | This compound (Estimated) |

| Molecular Formula | C₈H₁₀O₂ | C₈H₆D₄O₂ |

| Molecular Weight | 138.16 g/mol [1] | 142.19 g/mol |

| Melting Point | -52 °C[2] | Slightly higher than -52 °C |

| Boiling Point | 85-87 °C at 7 mmHg | Slightly higher than 85-87 °C at 7 mmHg |

| Density | 1.055 g/mL at 25 °C[1] | Slightly higher than 1.055 g/mL at 25 °C |

| Solubility | Miscible with toluene; Water: 1.216 g/L (25 °C)[2] | Similar to the non-deuterated form |

Experimental Protocols for Physical Property Determination

To ascertain the precise physical properties of this compound, the following standard experimental methodologies are recommended.

Melting Point Determination

The melting point can be determined using a capillary tube method with a calibrated melting point apparatus. The sample is heated slowly, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.

Boiling Point Determination

The boiling point at a specific pressure can be measured using distillation. The temperature of the vapor in equilibrium with the boiling liquid is recorded. For small sample sizes, a micro-boiling point determination method can be employed.

Density Measurement

The density can be accurately measured using a pycnometer or a digital density meter at a controlled temperature. This involves determining the mass of a known volume of the liquid.

Solubility Assessment

Solubility can be determined by adding the solute to a known volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution is then measured, often by spectroscopic or chromatographic techniques.

Logical Workflow for Compound Characterization

The identity and purity of a synthesized batch of this compound should be confirmed through a systematic analytical workflow. The following diagram illustrates a typical process for the characterization and quality control of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, characterization, and quality control of a chemical compound.

References

Spectroscopic and Synthetic Profile of 1,3-Dimethoxybenzene-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Dimethoxybenzene-d4 (1,3-dimethoxy-2,4,5,6-tetradeuterobenzene). Due to the limited availability of direct experimental spectra for this specific isotopologue, this document presents predicted data based on the known spectroscopic characteristics of the non-deuterated parent compound, 1,3-dimethoxybenzene (B93181), and established principles of isotopic substitution effects in NMR, IR, and mass spectrometry. Detailed experimental protocols for the synthesis and analysis of this deuterated compound are also provided.

Predicted Spectroscopic Data

The introduction of four deuterium (B1214612) atoms onto the aromatic ring of 1,3-dimethoxybenzene significantly alters its spectroscopic signature. The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is greatly simplified upon deuteration of the aromatic ring, leaving only the signals for the methoxy (B1213986) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.79 | Singlet | 6H | -OCH₃ |

Note: The chemical shift is based on the non-deuterated compound and may experience minor shifts due to isotopic effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Deuterium substitution induces an upfield shift in the resonance of the attached carbon and causes splitting of the signal due to C-D coupling.

| Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-D coupling) | Assignment |

| ~160 | Singlet | C1, C3 (C-O) |

| ~129 | Triplet | C5 |

| ~106 | Triplet | C4, C6 |

| ~100 | Triplet | C2 |

| ~55 | Singlet | -OCH₃ |

Note: Chemical shifts are based on the non-deuterated compound and are expected to be shifted slightly upfield. The multiplicity of the deuterated carbons is predicted based on a spin-1 deuterium nucleus.

Table 3: Predicted Infrared (IR) Spectroscopic Data

The primary change in the IR spectrum is the appearance of C-D stretching and bending frequencies at lower wavenumbers compared to C-H vibrations.

| Wavenumber (cm⁻¹) | Predicted Assignment |

| ~3000-2800 | C-H stretch (methoxy) |

| ~2300-2200 | C-D stretch (aromatic) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1290, ~1170, ~1050 | C-O stretch (ether) |

| Below 1000 | C-D bending |

Table 4: Predicted Mass Spectrometry Data

The molecular weight increases by four mass units due to the four deuterium atoms.

| m/z | Predicted Assignment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M-CH₃]⁺ |

| 112 | [M-2CH₃]⁺ or [M-CH₂O]⁺ |

| 99 | [M-CH₃-CO]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below.

Synthesis of this compound via H/D Exchange

This protocol describes a plausible method for the synthesis of this compound through an acid-catalyzed hydrogen-deuterium exchange reaction.

Materials:

-

1,3-Dimethoxybenzene

-

Deuterium oxide (D₂O, 99.8%)

-

Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dichloromethane-d2 (B32916) (CD₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dimethoxybenzene (1 equivalent).

-

Add deuterium oxide (D₂O) in a 10-fold molar excess.

-

Carefully add deuterated sulfuric acid (D₂SO₄) to act as a catalyst (approximately 5 mol%).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of anhydrous sodium carbonate until effervescence ceases.

-

Extract the product with dichloromethane-d2 (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the synthesized this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[2][3]

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube and label it appropriately.[1]

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is sufficient. Due to the high concentration of the methoxy protons, a small number of scans will be adequate.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

-

For liquid samples, a small drop of the neat this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean KBr plates or ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

Data Acquisition (Electron Ionization - GC-MS):

-

Inject a small volume (e.g., 1 µL) of the prepared solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a standard non-polar column (e.g., DB-5ms) for separation.

-

Set the GC oven temperature program to ensure good separation from any residual non-deuterated starting material or solvent peaks.

-

The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 40 to 200 to ensure detection of the molecular ion and expected fragment ions.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

In-Depth Technical Guide to 1,3-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethoxybenzene-d4, a deuterated analog of 1,3-Dimethoxybenzene. This document details its molecular weight, physical and chemical properties, and provides an illustrative experimental protocol for its application as an internal standard.

Core Quantitative Data

The following table summarizes the key quantitative data for both 1,3-Dimethoxybenzene and its deuterated form, this compound.

| Property | 1,3-Dimethoxybenzene | This compound |

| Molecular Formula | C₈H₁₀O₂ | C₈H₆D₄O₂ |

| Molecular Weight ( g/mol ) | 138.16 | 142.19 |

| CAS Number | 151-10-0[1] | 362049-44-3 |

| Boiling Point (°C) | 85-87 @ 7 mmHg[1] | No data available |

| Melting Point (°C) | -52[2] | No data available |

| Density (g/mL at 25°C) | 1.055[1] | No data available |

| Refractive Index (n20/D) | 1.524[1] | No data available |

| Isotopic Enrichment | Not Applicable | 98 atom % D |

Molecular Structure and Deuteration

This compound is specifically deuterated on the aromatic ring at positions 2, 4, 5, and 6. This specific isotopic labeling makes it an excellent internal standard for quantitative analysis of 1,3-Dimethoxybenzene using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated aromatic compounds involves acid-catalyzed hydrogen-deuterium exchange. A general protocol is as follows:

-

Reaction Setup : In a sealed reaction vessel, 1,3-Dimethoxybenzene is dissolved in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), often with D₂O as a co-solvent.

-

Heating : The mixture is heated to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours) to facilitate the electrophilic aromatic substitution of hydrogen with deuterium.

-

Quenching and Extraction : After cooling, the reaction mixture is carefully neutralized with a base, such as sodium bicarbonate solution. The deuterated product is then extracted into an organic solvent like diethyl ether or dichloromethane.

-

Purification : The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or distillation to yield high-purity this compound.

Application as an Internal Standard in GC-MS Analysis

This compound is frequently used as an internal standard for the quantification of 1,3-Dimethoxybenzene in various matrices.

Methodology:

-

Standard Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Sample Preparation : A known volume of the internal standard stock solution is added to each sample and calibration standard.

-

Extraction : The analyte and internal standard are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction or solid-phase extraction.

-

GC-MS Analysis : The extracted samples are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The instrument is operated in selected ion monitoring (SIM) mode to detect specific ions for both the analyte and the internal standard.

-

Quantification : A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the samples is then determined from this calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis route for 1,3-Dimethoxybenzene-d4, a deuterated analog of 1,3-dimethoxybenzene (B93181). This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard for mass spectrometry, a tracer in metabolic studies, and a building block in the synthesis of more complex deuterated molecules.

Introduction

1,3-Dimethoxybenzene, also known as resorcinol (B1680541) dimethyl ether, is an aromatic organic compound. The introduction of deuterium (B1214612), the heavy isotope of hydrogen, into its structure at specific positions can significantly alter its physicochemical properties without changing its fundamental chemical reactivity. This alteration is particularly useful in pharmacokinetic and metabolic studies, where the carbon-deuterium bond's higher strength can lead to a kinetic isotope effect, slowing down metabolic processes and allowing for more detailed study. This guide focuses on a robust method for the preparation of this compound, where the four hydrogen atoms on the aromatic ring are replaced by deuterium.

Proposed Synthesis Route: Acid-Catalyzed Hydrogen-Deuterium Exchange

The most direct and efficient method for the synthesis of this compound is through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. The two methoxy (B1213986) groups on the benzene (B151609) ring are strongly activating and ortho-, para-directing. This electronic effect makes the hydrogen atoms at the 2, 4, 5, and 6 positions susceptible to electrophilic substitution by deuterium.

Deuterated trifluoroacetic acid (CF3COOD or TFA-d) is an excellent reagent for this transformation, serving as both the deuterium source and the acidic catalyst.[1][2][3] This reagent offers several advantages, including high deuteration efficiency, relatively mild reaction conditions, and ease of removal during workup.[1]

Reaction Scheme

The overall reaction can be depicted as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on established methods for the deuteration of activated aromatic systems using deuterated trifluoroacetic acid.[1][3]

Materials:

-

1,3-Dimethoxybenzene (≥98%)

-

Trifluoroacetic acid-d (TFA-d, 99.5 atom % D)

-

Deuterium oxide (D2O, 99.8 atom % D)

-

Anhydrous sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Dichloromethane (B109758) (DCM) or diethyl ether (for extraction)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dimethoxybenzene (1.0 eq).

-

Addition of Reagent: Under an inert atmosphere (e.g., nitrogen or argon), add deuterated trifluoroacetic acid (a significant excess, e.g., 10-20 eq) to the flask. TFA-d will act as both the solvent and the deuterium source.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 24 to 72 hours. The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by 1H NMR to observe the disappearance of the aromatic proton signals.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over a stirred slurry of a weak base (e.g., sodium bicarbonate or sodium carbonate) in ice-cold D2O to neutralize the excess TFA-d. Caution: This neutralization is exothermic and will release CO2 gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (in D2O if possible to minimize back-exchange) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound. These values are based on typical outcomes for similar acid-catalyzed deuteration reactions.

| Parameter | Expected Value |

| Yield | 70-90% |

| Isotopic Purity | >95% D at positions 2, 4, 5, 6 |

| Reaction Time | 24 - 72 hours |

| Reaction Temperature | 25 - 60 °C |

Diagrams

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The acid-catalyzed hydrogen-deuterium exchange of 1,3-dimethoxybenzene using deuterated trifluoroacetic acid presents a straightforward and effective method for the synthesis of this compound. This technical guide provides a solid foundation for researchers to produce this valuable isotopically labeled compound for a variety of applications in drug development and scientific research. The provided experimental protocol, along with the expected quantitative data and workflow diagrams, should facilitate the successful implementation of this synthesis.

References

An In-Depth Technical Guide to the Synthesis of Deuterated 1,3-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of various deuterated isotopologues of 1,3-dimethoxybenzene (B93181). This valuable molecule and its deuterated forms are utilized in a range of scientific applications, including as internal standards in mass spectrometry, for elucidating reaction mechanisms, and in metabolic studies during drug development. This document details several synthetic strategies, including methods for selective deuteration of the aromatic ring and for the introduction of deuterium (B1214612) into the methoxy (B1213986) groups.

Introduction

Deuterium-labeled compounds are essential tools in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a distinct mass signature without significantly altering the chemical properties of the molecule. This allows for precise tracking and quantification in complex biological and chemical systems. 1,3-Dimethoxybenzene, a common organic intermediate, can be strategically labeled with deuterium at various positions to suit specific research needs. This guide outlines key synthetic methodologies to access these valuable labeled compounds.

Synthetic Strategies and Experimental Protocols

Several synthetic routes can be employed to prepare deuterated 1,3-dimethoxybenzene. The choice of method depends on the desired isotopic labeling pattern and the required isotopic purity. The following sections detail the most effective and commonly used procedures.

Synthesis of 1,3-Dimethoxybenzene-2,4,6-d3 via Deuteration of Resorcinol (B1680541)

A common and efficient method for introducing deuterium onto the aromatic ring at the positions ortho and para to the methoxy groups involves the deuteration of the precursor, resorcinol, followed by methylation. The electron-rich nature of the resorcinol ring facilitates electrophilic substitution with deuterium.

Experimental Protocol: Deuteration of Resorcinol [1]

This procedure is adapted from a laboratory experiment designed for the efficient hydrogen-deuterium exchange of resorcinol.

-

Materials:

-

Resorcinol (0.60 mmol)

-

Deuterium oxide (D₂O, 1 mL)

-

Concentrated sulfuric acid (H₂SO₄, 20 μL)

-

-

Procedure:

-

In a small vial equipped with a spin vane or boiling chip and a reflux condenser, a solution of resorcinol (0.60 mmol) in D₂O (1 mL) is prepared.

-

Concentrated sulfuric acid (20 μL) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 30 minutes. The reaction is expected to reach equilibrium within this timeframe.

-

After 30 minutes, the solution is cooled to room temperature.

-

-

Work-up and Purification: The resulting solution containing resorcinol-2,4,6-d₃ can be used directly in the subsequent methylation step after neutralization. For isolation, the D₂O can be removed under reduced pressure, and the deuterated resorcinol can be purified by recrystallization if necessary.

-

Expected Isotopic Purity: This method has been reported to achieve >95% H-D exchange at the 2-, 4-, and 6-positions of the resorcinol ring.[1]

Experimental Protocol: Methylation of Resorcinol-2,4,6-d₃

The deuterated resorcinol is then methylated using a standard Williamson ether synthesis protocol to yield 1,3-dimethoxybenzene-2,4,6-d₃.

-

Materials:

-

Resorcinol-2,4,6-d₃ (from the previous step)

-

Dimethyl sulfate (B86663)

-

10% Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Calcium chloride

-

-

Procedure:

-

The solution of resorcinol-2,4,6-d₃ is treated with 2.5 molar equivalents of 10% sodium hydroxide solution in a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel.

-

With vigorous stirring, 2 molar equivalents of dimethyl sulfate are added dropwise, ensuring the temperature remains below 40°C (water cooling may be necessary).

-

To complete the reaction and destroy any unreacted dimethyl sulfate, the mixture is heated for 30 minutes on a boiling water bath.

-

After cooling, the organic layer is separated.

-

-

Work-up and Purification:

-

The aqueous solution is extracted several times with diethyl ether.

-

The combined organic phases are washed with dilute sodium carbonate solution and then with water.

-

The organic layer is dried over anhydrous calcium chloride and fractionated to yield 1,3-dimethoxybenzene-2,4,6-d₃.

-

Synthesis of 1,3-Di(trideuteriomethoxy)benzene (1,3-Dimethoxybenzene-d₆) via Williamson Ether Synthesis

To introduce deuterium into the methoxy groups, a Williamson ether synthesis is employed using a deuterated methylating agent.

Experimental Protocol: Deuteromethylation of Resorcinol [2][3]

-

Materials:

-

Resorcinol

-

Sodium hydride (NaH) or another strong base

-

Deuterated iodomethane (B122720) (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, resorcinol is dissolved in an anhydrous solvent.

-

A strong base, such as sodium hydride, is added portion-wise to deprotonate the hydroxyl groups, forming the resorcinolate dianion.

-

The deuterated methylating agent (e.g., CD₃I) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

-

The product is extracted with an organic solvent such as diethyl ether.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure 1,3-di(trideuteriomethoxy)benzene.

-

Synthesis of 1,3-Dimethoxybenzene-2-d via Ortho-Lithiation

For selective deuteration at the C2 position, a directed ortho-lithiation strategy is highly effective. The two methoxy groups cooperatively direct the lithiation to the position between them.

Experimental Protocol: Ortho-lithiation and Deuteration [4][5][6]

-

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Deuterium oxide (D₂O)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), 1,3-dimethoxybenzene is dissolved in an anhydrous ethereal solvent.

-

The solution is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is typically stirred for a period to ensure complete lithiation.

-

The reaction is then quenched by the rapid addition of an excess of deuterium oxide (D₂O).

-

-

Work-up and Purification:

-

The reaction mixture is allowed to warm to room temperature.

-

Water is added, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed.

-

The resulting 1,3-dimethoxybenzene-2-d can be purified by distillation or chromatography.

-

-

Expected Isotopic Purity: This method is known for its high regioselectivity and can provide high levels of deuterium incorporation at the target position.

Quantitative Data Summary

| Isotopologue | Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Isotopic Purity | Citation |

| 1,3-Dimethoxybenzene-2,4,6-d₃ | Deuteration of Resorcinol followed by Methylation | Resorcinol | D₂O, H₂SO₄, Dimethyl sulfate | High | >95% (on resorcinol) | [1] |

| 1,3-Di(trideuteriomethoxy)benzene (d₆) | Williamson Ether Synthesis | Resorcinol | CD₃I or (CD₃)₂SO₄, Strong Base | Good to Excellent | >98% (dependent on deuterated reagent purity) | [2][3] |

| 1,3-Dimethoxybenzene-2-d | Ortho-lithiation and Deuteration | 1,3-Dimethoxybenzene | n-BuLi, D₂O | Good | High | [4][5][6] |

| Perdeuterated 1,3-Dimethoxybenzene (d₁₀) | Multi-step synthesis | Deuterated precursors | Various deuterating agents | Variable | High | [7] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies described above.

Caption: Synthetic routes to deuterated 1,3-dimethoxybenzene.

Conclusion

The synthesis of deuterated 1,3-dimethoxybenzene can be achieved through several reliable and efficient methods. The choice of the synthetic route is dictated by the desired labeling pattern. For deuteration of the aromatic ring, acid-catalyzed exchange on the resorcinol precursor is a straightforward approach. For labeling the methoxy groups, the Williamson ether synthesis with a deuterated methylating agent is the method of choice. Finally, for highly selective deuteration at the C2 position, directed ortho-lithiation provides an excellent solution. The protocols and data presented in this guide offer a solid foundation for researchers to produce these valuable isotopically labeled compounds for their specific research needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. baranlab.org [baranlab.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide to the Safe Handling of 1,3-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 1,3-Dimethoxybenzene-d4. The information presented is compiled from various safety data sheets (SDS) and chemical databases. It is important to note that while this guide addresses the deuterated form, much of the available safety data is for the non-deuterated analogue, 1,3-Dimethoxybenzene. The safety precautions and toxicological properties are expected to be very similar.

Hazard Identification and Classification

1,3-Dimethoxybenzene is classified as a combustible liquid that can cause skin, eye, and respiratory tract irritation.[1][2] It may also be suspected of causing genetic defects.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H341: Suspected of causing genetic defects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₆D₄O₂ | [3] |

| Molecular Weight | 142.19 g/mol | [3] |

| Appearance | Colorless to light brown liquid | [2][4] |

| Odor | Sweet, earthy, nut-like | [5] |

| Boiling Point | 85 - 87 °C @ 7 mmHg | [5] |

| Melting Point | -52 °C | [6][7] |

| Flash Point | 87 °C / 188.6 °F (closed cup) | [4][8] |

| Density | 1.055 g/mL at 25 °C | [5] |

| Solubility | Slightly soluble in water. Miscible with toluene. | [5][6][9] |

| Vapor Pressure | 0.52 mmHg | [6] |

Toxicological Information

Acute Effects:

-

Inhalation: Causes respiratory tract irritation.[2] High concentrations may lead to central nervous system depression.[2]

-

Skin Contact: Causes skin irritation.[2]

-

Ingestion: May cause gastrointestinal irritation.[2]

LD50/LC50 data for 1,3-Dimethoxybenzene is not available in the searched documents.[2]

Experimental Protocols

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[3] Seek medical attention if irritation occurs.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

-

Use only in a well-ventilated area or outdoors.[1]

-

Avoid breathing mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep container tightly closed.[1]

-

Store locked up.[1]

-

Keep away from heat, sparks, and open flames.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

Caption: Workflow for responding to a this compound spill.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.de [fishersci.de]

- 5. 1,3-Dimethoxybenzene | 151-10-0 [chemicalbook.com]

- 6. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

- 10. synquestlabs.com [synquestlabs.com]

Technical Guide to the Stability and Storage of 1,3-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,3-Dimethoxybenzene-d4. It includes essential data, experimental protocols for stability assessment, and a discussion of potential degradation pathways to ensure the integrity of this stable isotope-labeled compound in research and development.

Overview and Chemical Properties

This compound is the deuterium-labeled form of 1,3-dimethoxybenzene (B93181), an organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The introduction of deuterium (B1214612) isotopes makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolism studies.[4][5] The stability of such labeled compounds is critical for generating accurate and reproducible data.[6][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₆D₄O₂ |

| CAS Number | 362049-44-3 |

| Molecular Weight | 142.21 g/mol (approx.) |

| Appearance | Liquid |

| Boiling Point | 85-87 °C at 7 mmHg |

| Density | ~1.055 g/mL at 25 °C |

| Synonyms | Resorcinol-d4 dimethyl ether, Dimethylresorcinol-d4 |

Note: Some physical properties are based on the non-deuterated analog, 1,3-dimethoxybenzene.

Stability and Degradation

The stability of this compound is influenced by several factors, including temperature, light, and humidity. While specific long-term stability studies on this deuterated compound are not extensively published, general principles for stable isotope-labeled compounds and data on the non-deuterated analog provide a strong basis for best practices.

Isotopic Stability

The deuterium labels in this compound are located on the aromatic ring, which are non-exchangeable positions. This placement ensures high isotopic stability and minimizes the risk of H/D back-exchange with protons from solvents or matrices, a critical factor for its use as an internal standard.[4]

Chemical Stability

Under recommended storage conditions, this compound is a chemically stable compound. However, exposure to certain conditions can lead to degradation.

-

Light Sensitivity: Dimethoxybenzene isomers are susceptible to photodegradation upon exposure to UV light.[8][9] Studies have shown that photochemical reactions can be a significant degradation pathway.[8][9] Therefore, protection from light is crucial.

-

Oxidative Degradation: While generally stable, aromatic ethers can be susceptible to oxidation over long periods, especially in the presence of catalysts or under harsh conditions. The primary degradation products would likely involve reactions at the methoxy (B1213986) groups or the aromatic ring.

Potential Degradation Pathways

Caption: Photodegradation pathway of this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines should be strictly followed.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions in solvent may be stored at -20°C or -80°C.[2] | Minimizes potential for degradation and solvent evaporation. |

| Light | Store in an amber vial or a light-proof container. | Prevents photodegradation.[8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidative degradation. |

| Container | Use a tightly sealed container, such as a glass vial with a PTFE-lined cap. | Prevents contamination and evaporation of the solvent if in solution. |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent chemical reactions that could degrade the compound. |

For handling, it is advised to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound, particularly when used as a quantitative internal standard, should be performed. The following protocol outlines a general procedure for such an assessment using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective

To evaluate the stability of this compound in both neat form and in solution under various storage conditions over a defined period.

Materials and Methods

-

Test Substance: this compound

-

Instrumentation: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Analytical Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water with a suitable modifier (e.g., 0.1% formic acid).

-

Detection: Multiple Reaction Monitoring (MRM) mode on the mass spectrometer, monitoring a specific parent-to-daughter ion transition for this compound.

Experimental Workflow

The stability assessment can be visualized through the following workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. symeres.com [symeres.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]

- 9. acp.copernicus.org [acp.copernicus.org]

An In-depth Technical Guide to 1,3-Dimethoxybenzene-d4

This technical guide provides a comprehensive overview of 1,3-Dimethoxybenzene-d4, a deuterated analog of 1,3-Dimethoxybenzene (B93181). The information is curated for researchers, scientists, and professionals in drug development, with a focus on its synthesis, physicochemical properties, and potential applications. Due to the limited availability of specific experimental data for the d4 isotopologue, this guide also includes relevant information on the non-deuterated parent compound and other deuterated variants for comparative purposes.

Core Compound Information

This compound, also known by its IUPAC name 1,3-dimethoxybenzene-2,4,5,6-d4, is a stable isotope-labeled compound. Such deuterated molecules are valuable tools in various scientific disciplines, particularly in mechanistic studies, as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and in drug development to study pharmacokinetic and metabolic profiles.[1]

Table 1: General Information for 1,3-Dimethoxybenzene and its Deuterated Analogs

| Identifier | 1,3-Dimethoxybenzene | This compound | 1,3-Dimethoxybenzene-d3 | 1,3-Dimethoxybenzene-d10 |

| IUPAC Name | 1,3-dimethoxybenzene | 1,3-dimethoxybenzene-2,4,5,6-d4 | Not specified | 1,3-Dimethoxybenzene-d10 |

| Synonyms | Resorcinol dimethyl ether, m-Dimethoxybenzene | - | Resorcinol dimethyl ether-d3 | - |

| CAS Number | 151-10-0[2] | 362049-44-3[] | Not specified | Not specified |

| Molecular Formula | C₈H₁₀O₂[2] | C₈H₆D₄O₂[] | C₈H₇D₃O₂ | C₈D₁₀O₂ |

| Molecular Weight | 138.16 g/mol [2] | 142.19 g/mol [] | 141.18 g/mol [4] | 148.23 g/mol [1] |

Physicochemical Properties

Detailed experimental data for this compound is scarce in the reviewed literature. However, the physical properties of the non-deuterated compound, 1,3-Dimethoxybenzene, are well-documented and provided below for reference. It is anticipated that the deuterated analog will have very similar physical properties, with a slight increase in density.

Table 2: Physicochemical Properties of 1,3-Dimethoxybenzene

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 85-87 °C at 7 mmHg[5] |

| Density | 1.055 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.524[5] |

| Flash Point | 88 °C (closed cup)[2] |

| Solubility | Miscible with toluene[5] |

Spectroscopic Data

Table 3: Spectroscopic Data for 1,3-Dimethoxybenzene

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data available.[6][7] |

| ¹³C NMR | Spectral data available.[2] |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 138.[8] |

| IR Spectrum | Spectral data available.[8] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, its preparation can be inferred from general methods for the deuteration of aromatic compounds. Two plausible synthetic routes are outlined below.

Proposed Synthesis Route 1: Catalytic H-D Exchange

A common method for the deuteration of aromatic compounds is through a direct hydrogen-deuterium (H-D) exchange reaction.[9] This typically involves heating the aromatic compound with a deuterium (B1214612) source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst.

Experimental Workflow:

-

Reaction Setup: A mixture of 1,3-dimethoxybenzene, a molar excess of deuterium oxide, and a heterogeneous catalyst (e.g., platinum on alumina) is placed in a high-pressure reactor.[10]

-

Reaction Conditions: The reactor is sealed and heated to an elevated temperature under an inert atmosphere. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS to determine the degree of deuteration.

-

Work-up: After cooling, the organic layer is separated from the aqueous layer. The organic phase is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography to yield this compound.

Proposed Synthesis Route 2: Quenching of a Lithiated Intermediate

Another approach involves the metalation of 1,3-dimethoxybenzene followed by quenching with a deuterium source. This method allows for regioselective deuteration if a specific lithiated intermediate can be formed.

Experimental Workflow:

-

Metalation: 1,3-Dimethoxybenzene is dissolved in an anhydrous aprotic solvent (e.g., hexane) and cooled. A strong base, such as an organolithium reagent, is added dropwise to effect metalation. The reaction is stirred for a period to ensure complete formation of the lithiated intermediate.[1]

-

Quenching: The reaction mixture is then quenched by the addition of a deuterium source, typically deuterium oxide (D₂O).

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated.

-

Purification: The final product is purified by distillation or chromatography.

Applications

Deuterated compounds like this compound are primarily used as research tools. Some of the key applications include:

-

Internal Standards: It can be used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte in a sample.

-

Tracer Studies: In drug metabolism and pharmacokinetic studies, deuterated compounds can be used as tracers to follow the metabolic fate of a drug molecule without altering its fundamental chemical properties.[1]

-

Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can be exploited to study reaction mechanisms.

Conclusion

This compound is a valuable isotopically labeled compound with significant potential in analytical and pharmaceutical research. While specific experimental data for this particular isotopologue is limited in the public domain, its synthesis can be achieved through established deuteration methodologies for aromatic compounds. The data provided for the parent compound, 1,3-dimethoxybenzene, serves as a useful reference for its expected properties and characteristics. As the demand for deuterated compounds in various fields of research continues to grow, it is anticipated that more detailed information on compounds like this compound will become available.

References

- 1. prepchem.com [prepchem.com]

- 2. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. prepchem.com [prepchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,3-Dimethoxybenzene(151-10-0) 1H NMR [m.chemicalbook.com]

- 8. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 10. tn-sanso.co.jp [tn-sanso.co.jp]

Methodological & Application

Application Notes and Protocols for 1,3-Dimethoxybenzene-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 1,3-Dimethoxybenzene-d4 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds. The use of a deuterated internal standard is a robust technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation and instrument response.

Principle and Application

Principle: this compound is an isotopically labeled version of 1,3-dimethoxybenzene. Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes or elutes very closely during chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known amount of this compound to every sample, standard, and blank, it serves as a reference point. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratiometric approach effectively compensates for analyte loss during sample extraction and inconsistencies in injection volume.

Applications: This internal standard is suitable for the quantification of a range of aromatic compounds, including but not limited to:

-

Phenols and substituted phenols

-

Anisoles and other methoxy-aromatic compounds

-

Volatile organic compounds (VOCs) in environmental samples

-

Flavor and fragrance compounds

-

Impurities and degradation products in pharmaceutical substances

Experimental Workflow

The general workflow for using this compound as an internal standard in GC-MS analysis is depicted below.

Caption: GC-MS workflow with an internal standard.

Materials and Reagents

-

Analytes of Interest: Certified reference standards

-

Solvents: HPLC or GC-grade solvents (e.g., methanol, dichloromethane (B109758), hexane) appropriate for the analytes and extraction method.

-

Reagents: As required for sample preparation and derivatization (if necessary).

-

Gases: High-purity helium for GC carrier gas.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following is a representative configuration.

| Component | Specification |

| Gas Chromatograph | Agilent 8890 GC system or equivalent |

| Mass Spectrometer | Agilent 5977B Inert Plus GC/MSD or equivalent |

| Autosampler | G4513A or equivalent |

| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |

| Injector Liner | Split/splitless liner with glass wool |

Detailed Protocols

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL. Store at 4°C in an amber vial.

-

Analyte Stock Solution: Prepare individual or mixed analyte stock solutions at a concentration of 1 mg/mL in a suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with a fixed concentration of the IS Stock solution (e.g., 10 µg/mL).

Sample Preparation (General Protocol)

-

Accurately measure a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a suitable extraction vessel.

-

Add a precise volume of the IS Stock solution to achieve the target concentration (e.g., 10 µg/mL).

-

Perform the sample extraction procedure (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction).

-

Evaporate the extract to a smaller volume under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Method Parameters

The following table outlines a typical set of GC-MS parameters. These should be optimized for the specific analytes of interest.

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Analyte of Interest | To be determined | To be determined |

| This compound | 142 | 111, 82 |

Note: The quantifier and qualifier ions for this compound are predicted based on the mass shift from the unlabeled compound. These should be confirmed by analyzing the pure standard.

Data Analysis and Quantification

The principle of internal standard correction is based on maintaining a constant ratio between the analyte and the internal standard, irrespective of variations in the analytical process.

Caption: Principle of internal standard correction.

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the series of calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve using the measured peak area ratio.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity | R² ≥ 0.995 for the calibration curve over the desired concentration range. |

| Accuracy (Recovery) | 80-120% for spiked samples at different concentration levels. |

| Precision (RSD) | Repeatability (intra-day) RSD ≤ 15% Intermediate Precision (inter-day) RSD ≤ 20% |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. |

| Specificity | No significant interfering peaks at the retention times of the analyte and internal standard. |

Disclaimer: This document provides a general guideline for the use of this compound as an internal standard. The specific experimental conditions and validation parameters should be optimized and verified for each specific application and laboratory.

Application Notes and Protocols for the Use of 1,3-Dimethoxybenzene-d4 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone for achieving high accuracy and precision. Deuterated standards, in particular, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. This chemical homology allows for effective correction of matrix effects and variations in sample processing and instrument response.

This document provides a detailed application note and protocol for the use of 1,3-Dimethoxybenzene-d4 as an internal standard for the quantification of 1,3-dimethoxybenzene (B93181) in various matrices. 1,3-Dimethoxybenzene is an organic compound used in the synthesis of other chemicals and can be found as a component in some natural products. Accurate quantification of this analyte is crucial in fields such as environmental analysis, food science, and chemical synthesis quality control.

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound (the internal standard) is spiked into all samples, calibrators, and quality control samples. Both the analyte (1,3-dimethoxybenzene) and the internal standard are then extracted and analyzed by LC-MS/MS. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and quantify the analyte in the unknown samples. This ratiometric measurement corrects for potential variations during the analytical workflow, leading to highly reliable quantitative data.

Caption: General workflow for quantification using an internal standard.

Experimental Protocols

Materials and Reagents

-

1,3-Dimethoxybenzene (Analyte), >99% purity

-

This compound (Internal Standard), >99% purity, isotopic purity >98%

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Sample Matrix (e.g., plasma, water, soil extract)

Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-dimethoxybenzene and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the analyte stock solution using a 50:50 (v/v) mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction Example)

-

To 100 µL of the sample (or calibrator/QC), add 10 µL of the Internal Standard Working Solution (50 ng/mL).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an LC vial for analysis.

Caption: Liquid-Liquid Extraction (LLE) protocol for sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 1,3-Dimethoxybenzene | 139.07 | 94.05 (Quantifier) | 20 | 50 |

| 139.07 | 79.05 (Qualifier) | 15 | 50 | |

| This compound | 143.09 | 98.07 (Quantifier) | 20 | 50 |

Note: Precursor ions are [M+H]+. Product ions are proposed based on typical fragmentation patterns (e.g., loss of formaldehyde (B43269) and a methyl radical). These should be optimized by infusing the pure compounds into the mass spectrometer.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both 1,3-dimethoxybenzene and this compound.

-

Calibration Curve: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibrator. Plot the peak area ratio against the corresponding analyte concentration. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The coefficient of determination (r²) should be >0.99.

-

Quantification: Calculate the peak area ratio for each unknown sample. Determine the concentration of 1,3-dimethoxybenzene in the samples by interpolating from the calibration curve.

Caption: Logical flow of data processing for quantification.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as an internal standard in the LC-MS/MS quantification of 1,3-dimethoxybenzene. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and matrix effects, thereby ensuring the accuracy and reliability of the results. The provided methodologies for sample preparation, LC separation, and MS detection serve as a robust starting point for method development and validation in various research and quality control applications.

Application Notes and Protocols for Quantitative Analysis Using 1,3-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1,3-Dimethoxybenzene-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis. The primary application highlighted is the quantification of the corresponding non-deuterated analyte, 1,3-Dimethoxybenzene, in complex matrices using hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a SIL-IS is a robust method for improving the accuracy and precision of quantitative analyses.[1][2] Since this compound has nearly identical chemical and physical properties to the target analyte, it can effectively compensate for variations in sample preparation, injection volume, chromatographic performance, and ionization efficiency in the mass spectrometer.[1]

Principle of Internal Standard Normalization

In quantitative mass spectrometry, the response of the analyte can be affected by various factors, leading to inaccuracies. An internal standard (IS) is a compound of known concentration that is added to all samples, calibrants, and quality controls. The ratio of the analyte's response to the IS response is then used for quantification. This normalization corrects for analytical variability. A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and behaves similarly during sample processing and analysis, but is distinguishable by its higher mass.[1]

Experimental Workflow for Impurity Quantification

The following diagram illustrates a typical workflow for the quantification of a small molecule impurity, such as 1,3-Dimethoxybenzene, in a sample matrix using this compound as an internal standard.

Caption: Experimental workflow for impurity quantification.

Application: Quantification of 1,3-Dimethoxybenzene in a Pharmaceutical Intermediate

This protocol describes a method for the quantitative analysis of 1,3-Dimethoxybenzene, a potential process-related impurity, in a pharmaceutical intermediate using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as the internal standard.

Experimental Protocol: LC-MS/MS Method

1. Materials and Reagents

-

1,3-Dimethoxybenzene (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Pharmaceutical intermediate (sample matrix)

2. Standard and Sample Preparation

-

1,3-Dimethoxybenzene Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Dimethoxybenzene and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 (v/v) acetonitrile/water.

-

Calibration Standards (1-500 ng/mL): Prepare a series of calibration standards by serial dilution of the 1,3-Dimethoxybenzene stock solution with 50:50 (v/v) acetonitrile/water. Spike each calibration standard with the Working Internal Standard Solution to a final concentration of 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in a blank matrix solution.

-

Sample Preparation: Accurately weigh approximately 100 mg of the pharmaceutical intermediate, dissolve in 10 mL of 50:50 (v/v) acetonitrile/water, and vortex thoroughly. Spike the sample solution with the Working Internal Standard Solution to a final concentration of 50 ng/mL.

3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | AB Sciex 4000 QTRAP® or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusion of individual standards1,3-Dimethoxybenzene: e.g., m/z 139.1 → 94.1this compound: e.g., m/z 143.1 → 98.1 |

| Ion Source Temp. | 550 °C |

| IonSpray Voltage | 5500 V |

4. Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1,3-Dimethoxybenzene in the samples using the linear regression equation from the calibration curve.

Expected Performance and Data

The use of this compound as an internal standard is expected to provide excellent linearity and reproducibility for the quantification of 1,3-Dimethoxybenzene.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 305,000 | 0.0050 |

| 5 | 7,650 | 308,000 | 0.0248 |

| 20 | 30,800 | 310,000 | 0.0994 |

| 50 | 77,500 | 309,000 | 0.2508 |

| 100 | 156,000 | 312,000 | 0.5000 |

| 250 | 390,000 | 311,000 | 1.2540 |

| 500 | 785,000 | 313,000 | 2.5080 |

| R² | > 0.999 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 3.0 | 2.95 | 98.3 | 4.2 |

| Medium | 75.0 | 76.2 | 101.6 | 2.8 |

| High | 400.0 | 395.8 | 99.0 | 1.9 |

Logical Relationship: Analyte and Internal Standard in MS

The following diagram illustrates the relationship between the analyte (1,3-Dimethoxybenzene) and its stable isotope-labeled internal standard (this compound) within the mass spectrometer.

Caption: Analyte and IS pathways in MS.

Conclusion

This application note provides a framework for the quantitative analysis of 1,3-Dimethoxybenzene using its deuterated analog, this compound, as an internal standard. The presented LC-MS/MS protocol offers a sensitive and reliable method suitable for applications in pharmaceutical quality control and other areas requiring precise quantification of trace-level analytes in complex matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the generation of high-quality, defensible data.[1] The principles and protocols described can be adapted for use with GC-MS and for the analysis of other relevant matrices.

References

Application Note: Quantification of Volatile Organic Compounds in Environmental Water Samples Using 1,3-Dimethoxybenzene-d4 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and environmental analysis professionals.

Introduction